(4Z)-4-{[5-(3-bromophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrazolidine-3,5-dione
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Overview
Description
(4Z)-4-{[5-(3-bromophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrazolidine-3,5-dione is a complex organic compound that features a pyrazolidine-3,5-dione core with various substituents, including a 3-bromophenyl group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[5-(3-bromophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 5-(3-bromophenyl)furan-2-carbaldehyde with 1-(4-chlorophenyl)pyrazolidine-3,5-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[5-(3-bromophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Halogen substituents on the aromatic rings can be replaced by nucleophiles in the presence of catalysts like palladium or copper.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organoboranes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4Z)-4-{[5-(3-bromophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (4Z)-4-{[5-(3-bromophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrazolidine-3,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. For example, it may bind to enzyme active sites, blocking substrate access and thereby inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-{[5-(3-bromophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrazolidine-3,5-dione
- (4Z)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrazolidine-3,5-dione
Uniqueness
(4Z)-4-{[5-(3-bromophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrazolidine-3,5-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms on the aromatic rings can enhance its interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(4Z)-4-[[5-(3-bromophenyl)furan-2-yl]methylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN2O3/c21-13-3-1-2-12(10-13)18-9-8-16(27-18)11-17-19(25)23-24(20(17)26)15-6-4-14(22)5-7-15/h1-11H,(H,23,25)/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNLKPLVQNWGME-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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